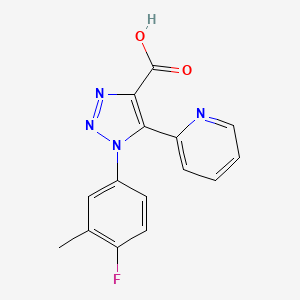
1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a triazole ring, a pyridine ring, and a fluorinated phenyl group
准备方法
The synthesis of 1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Fluorinated Phenyl Group: This step often involves a reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated triazole intermediate.
Pyridine Ring Incorporation: The pyridine ring can be introduced through a nucleophilic substitution reaction or other suitable methods.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
1-(4-Fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group or the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
科学研究应用
1-(4-Fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new herbicides or pesticides due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.
作用机制
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
相似化合物的比较
Similar compounds to 1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid include other fluorinated triazoles and pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of a fluorinated phenyl group, a pyridine ring, and a triazole ring, which can impart distinct chemical and biological properties.
Some similar compounds include:
- 2-(4-Fluorophenyl)-1H-1,2,3-triazole
- 5-(4-Fluorophenyl)-1H-pyridin-2-yl-1,2,3-triazole
- 1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
属性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-8-10(5-6-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIVIOCNMDBIHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














